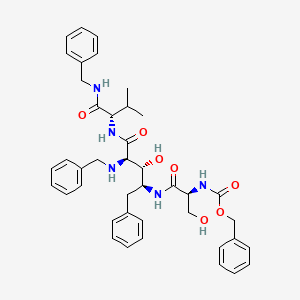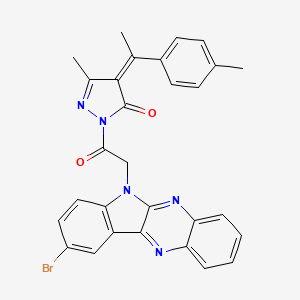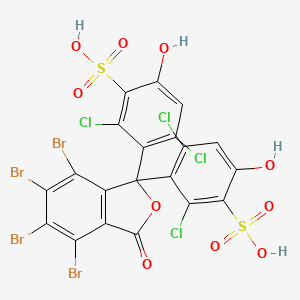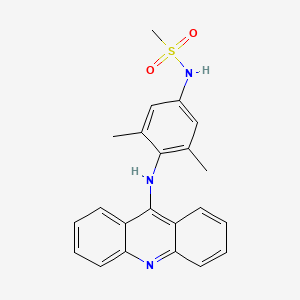
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and other cancers. The compound has shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting its function.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- involves its interaction with DNA. The acridine moiety intercalates between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This disruption of DNA function ultimately results in the inhibition of cell growth and proliferation. The compound also targets topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- can be compared with other similar compounds, such as:
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of dimethyl groups.
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine-based sulfonamide with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the phenyl ring enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to similar compounds.
Propriétés
Numéro CAS |
86955-70-6 |
|---|---|
Formule moléculaire |
C22H21N3O2S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-12-16(25-28(3,26)27)13-15(2)21(14)24-22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,25H,1-3H3,(H,23,24) |
Clé InChI |
PDYSJYODMRGHAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42)C)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


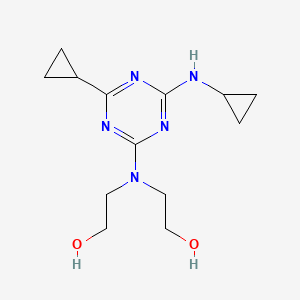
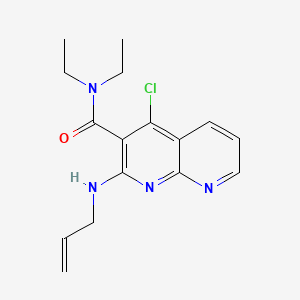
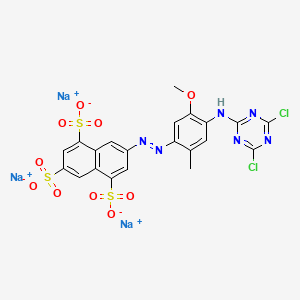
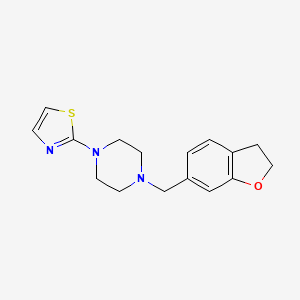
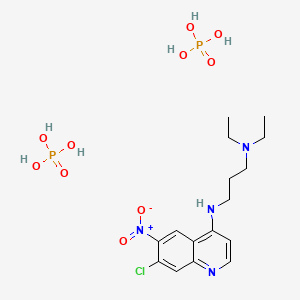
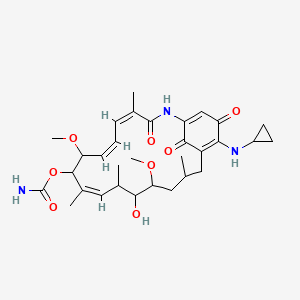
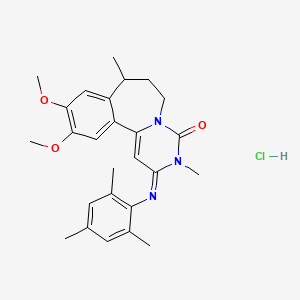
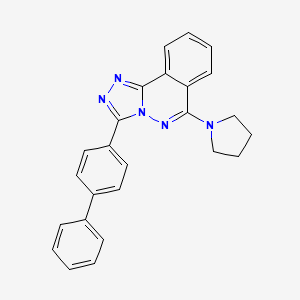
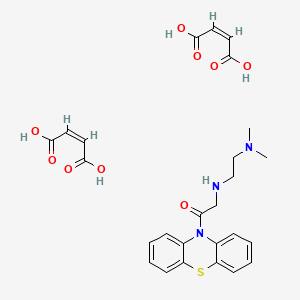

![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
